2-フェニルアミノチアゾール-4-オン

概要

説明

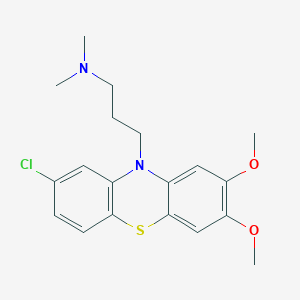

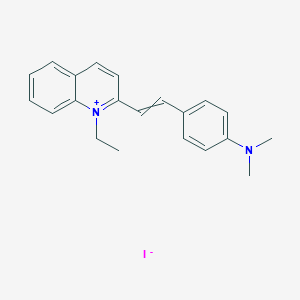

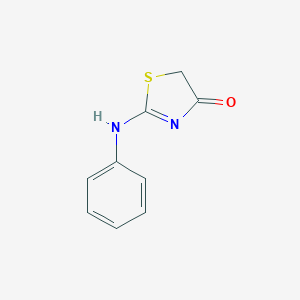

2-Phenylamino-thiazol-4-one is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This compound has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 2-phenylamino-thiazol-4-one derivatives has been reported through various methods. One approach involves a one-pot synthesis where aryl aldehydes, hydrazine hydrate, and aryl isothiocyanates are refluxed in methanol followed by oxidative cyclization with ferric ammonium sulfate to yield 1,3,4-thiadiazoles . Another method includes the reaction of 4-(2-phenylamino)-thiazol-4-yl)-benzothioamide with α-halo-ketones by the Hantzsch reaction to produce a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives . Additionally, a modification of the Hantzsch synthesis has been used to synthesize 2-amino- or 2-(arylamino) substituted thiazoles by treating ketones with [hydroxy(tosyloxy)iodo]benzene and thioureas in refluxing acetonitrile .

Molecular Structure Analysis

The molecular structure of 2-phenylamino-thiazol-4-one derivatives has been characterized using various spectroscopic techniques. For instance, the crystal and molecular structure of a related compound, 2-propylamino-5-[4-(2-hydroxy-3,5-dichlorobenzylideneamino) phenyl]-1,3,4-thiadiazole, was determined by 1H-NMR, IR, and X-ray single crystal diffraction . Density functional theory (DFT) calculations have been used to compare molecular geometry from X-ray experiments with the ground state and to analyze molecular electrostatic potential and frontier molecular orbitals .

Chemical Reactions Analysis

2-Phenylamino-thiazol-4-one and its derivatives undergo various chemical reactions. For example, the reaction of 2-carboethoxymethylthio-2-thiazolin-4-one with m- or p-aminophenol affords 2-(3-or4-oxyphenylamino)-2-thiazoline-4-ones, which can further react with aromatic aldehydes to give 5-arylidene derivatives . The Schiff base containing a thiadiazole ring prefers to be in E-configuration, as indicated by molecular energy profile studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenylamino-thiazol-4-one derivatives have been studied through various analyses. Elemental analysis, spectral data (MS, FT-IR, and NMR), and molecular docking studies have been used to characterize the synthesized compounds . The thermodynamic stability and reactivity of the compounds have been explained by the HOMO-LUMO energy gap, and the Mülleken population analysis has been performed to analyze atomic charges .

科学的研究の応用

抗菌剤

2-フェニルアミノチアゾール-4-オン誘導体は合成され、抗菌剤として使用されてきた . これらの化合物は、グラム陽性菌とグラム陰性菌の両方の菌株、および真菌株に対して有意な抗菌活性を示した . これらの合成された分子のいくつかは、使用された病原性株に対して、基準薬よりも強力であった .

抗真菌剤

2-フェニルアミノチアゾール-4-オンを含むチアゾール誘導体は、抗真菌剤として使用されてきた . それらは様々な真菌株に対して有意な活性を示している .

抗がん剤

2-フェニルアミノチアゾール-4-オンとその誘導体は、選択的な抗がん活性の可能性を示している . 様々な細胞経路を制御するその能力は、潜在的な抗がん治療のために探求できる .

抗炎症剤

2-フェニルアミノチアゾール-4-オンを含むチアゾール誘導体は、抗炎症作用のために使用されてきた . それらは炎症を軽減することに有意な活性を示している

作用機序

Target of Action

2-Phenylamino-thiazol-4-one is a versatile compound with a wide range of biological targets. It has been found to have antimicrobial properties, indicating that its primary targets could be bacterial and fungal cells . It has also been suggested that this compound may target human mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), which are crucial for human tumorigenesis and development . Moreover, it has been tested for its effect on Adenylate kinase .

Mode of Action

It is known that thiazole derivatives exhibit a broad extent of pharmacological and biological activities using weak interactions with receptors and enzymes in the biological system . For instance, in the case of Mnks, the compound may inhibit their activity, thereby affecting tumorigenesis .

Biochemical Pathways

The biochemical pathways affected by 2-Phenylamino-thiazol-4-one are likely to be diverse, given its wide range of biological activities. For instance, in its role as an antimicrobial agent, it may disrupt essential biochemical pathways in bacterial and fungal cells . When targeting Mnks, it may affect the MAPK signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives are generally influenced by the nature and position of the substituents on the thiazole ring .

Result of Action

The result of the action of 2-Phenylamino-thiazol-4-one can vary depending on its target. As an antimicrobial agent, it can inhibit the growth of bacterial and fungal cells . When targeting Mnks, it may inhibit tumorigenesis . It has also been suggested that this compound may have an effect on Adenylate kinase .

Safety and Hazards

将来の方向性

Thiazole derivatives, including 2-Phenylamino-thiazol-4-one, have shown potential biological activities such as anti-HIV, anti-tumor, anthelmintic, anti-inflammatory, anti-convulsant, and anti-fungal agents . Therefore, they are potential candidates for further optimization and development as lead compounds .

特性

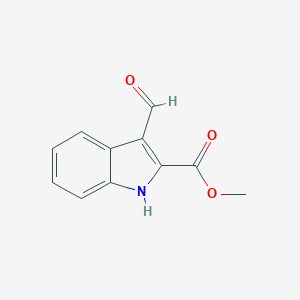

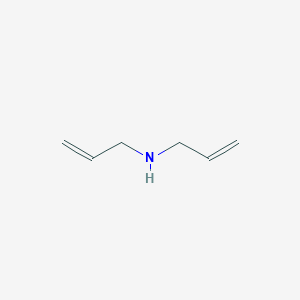

IUPAC Name |

2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGBTPGRKGQPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NC2=CC=CC=C2)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359098 | |

| Record name | 2-Phenylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17823-27-7 | |

| Record name | 2-Phenylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylamino)-4,5-dihydro-1,3-thiazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。